
2,2'-Diazenediylbis(4,5-diphenyl-1,3-thiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) is a complex organic compound featuring a diazene linkage between two 4,5-diphenyl-1,3-thiazole units Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring
Vorbereitungsmethoden
The synthesis of 2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) typically involves the reaction of 4,5-diphenyl-1,3-thiazole with a diazene precursor under specific conditions. One common method includes the use of oxidative coupling reactions where the thiazole units are linked via a diazene bridge. Industrial production methods may involve large-scale oxidative coupling reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of individual thiazole units.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) exerts its effects involves interactions with various molecular targets. The thiazole rings can interact with biological macromolecules, potentially inhibiting or modifying their functions. The diazene linkage may also play a role in the compound’s reactivity and interactions with other molecules. Specific pathways involved depend on the particular application and target.
Vergleich Mit ähnlichen Verbindungen
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) can be compared with other thiazole-based compounds:
4,5-Diphenyl-1,3-thiazole: Lacks the diazene linkage, making it less reactive in certain contexts.
2,4-Disubstituted thiazoles: These compounds have different substitution patterns, affecting their biological activities and reactivity.
1,3,4-Thiadiazoles:
Eigenschaften
CAS-Nummer |
65675-11-8 |
|---|---|
Molekularformel |
C30H20N4S2 |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
bis(4,5-diphenyl-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C30H20N4S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)35-29(31-25)33-34-30-32-26(22-15-7-2-8-16-22)28(36-30)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
XJBYYTIJNQYWSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N=NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




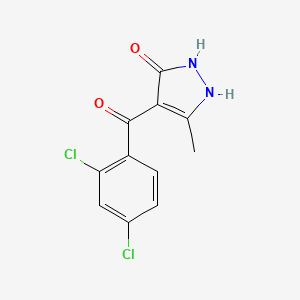
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
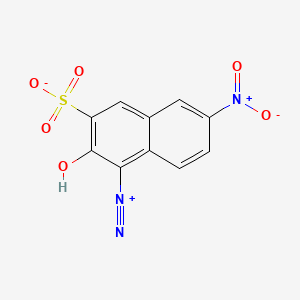
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
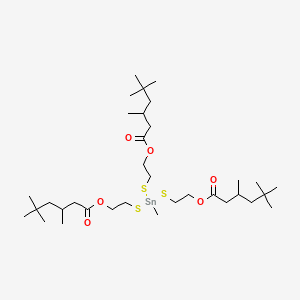
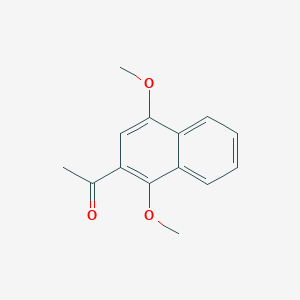
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)


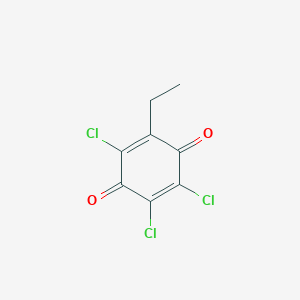
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
